Dexfenfluramine hydrochloride

Description

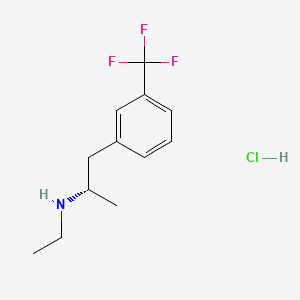

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKXJHAOUFHNAS-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048871 | |

| Record name | Dexfenfluramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3239-45-0 | |

| Record name | (+)-Fenfluramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3239-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexfenfluramine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexfenfluramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N-ethyl-α-methyl-m-(trifluoromethyl)phenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXFENFLURAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM28L0FHNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dexfenfluramine Hydrochloride and the Serotonin Transporter: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexfenfluramine (B1670338) hydrochloride, the dextrorotatory enantiomer of fenfluramine (B1217885), exerts its primary pharmacological effects by modulating serotonergic neurotransmission. This technical guide provides a comprehensive overview of the core mechanism of action of dexfenfluramine on the serotonin (B10506) transporter (SERT). It details the dual action of dexfenfluramine as both a potent inhibitor of serotonin reuptake and a robust serotonin releasing agent. This document summarizes key quantitative data, provides detailed experimental methodologies for studying these interactions, and presents visual diagrams of the underlying molecular pathways and experimental workflows.

Introduction

Dexfenfluramine was formerly utilized as an anorectic agent for the management of obesity.[1][2] Its efficacy was attributed to its ability to increase serotonin levels in the synaptic cleft, thereby enhancing serotonergic signaling in brain regions associated with appetite control.[1] The primary molecular target of dexfenfluramine is the serotonin transporter (SERT), a presynaptic membrane protein responsible for the reuptake of serotonin from the synapse.[3] Dexfenfluramine's interaction with SERT is complex, involving both competitive inhibition of serotonin transport and induction of transporter-mediated serotonin efflux.[4][5] Understanding this dual mechanism is crucial for comprehending its therapeutic effects and potential adverse events.[6] This guide will delve into the specifics of these interactions, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action at the Serotonin Transporter

Dexfenfluramine's primary mechanism of action involves a dual interaction with the serotonin transporter, leading to a significant increase in extracellular serotonin concentrations.[1] This is achieved through two distinct but complementary processes:

-

Inhibition of Serotonin Reuptake: Dexfenfluramine competitively binds to the serotonin transporter, blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[4] This action increases the residence time and concentration of serotonin in the synapse, making more of the neurotransmitter available to bind to postsynaptic receptors.

-

Induction of Serotonin Release: Dexfenfluramine acts as a SERT substrate, meaning it is transported into the presynaptic neuron by SERT.[3] Once inside, it disrupts the vesicular storage of serotonin and promotes the reversal of SERT function, leading to the non-exocytotic release of serotonin into the synapse.[4][5] This releasing effect is a key characteristic that distinguishes dexfenfluramine from selective serotonin reuptake inhibitors (SSRIs).[5]

The active metabolite of dexfenfluramine, dexnorfenfluramine, also contributes significantly to the overall serotonergic effects and is a potent serotonin releasing agent itself.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of dexfenfluramine and its metabolite with the serotonin transporter.

| Compound | Parameter | Value | Assay System | Reference |

| Dexfenfluramine | IC50 (SERT Inhibition) | 0.5 µM | NMB-rSERT cells | [4] |

| Dexfenfluramine | EC50 (Serotonin Release) | ~50-70 nM | Rat brain synaptosomes | [9] |

| Dexnorfenfluramine | EC50 (Serotonin Release) | Not explicitly stated, but potent | Not specified | [7][8] |

Table 1: In Vitro Potency of Dexfenfluramine and Dexnorfenfluramine on SERT

| Compound | Dose | Effect on Extracellular Serotonin | Method | Brain Region | Reference |

| Dexfenfluramine | 2.4, 12, and 24 mM (local perfusion) | Dose-dependent increase | Reverse microdialysis | Rat frontal cortex | [10] |

| Dexnorfenfluramine | 5 mg/kg (i.p.) | Significant increase | In vivo microdialysis | Rat lateral hypothalamus | [8] |

Table 2: In Vivo Effects of Dexfenfluramine and Dexnorfenfluramine on Serotonin Levels

Experimental Protocols

SERT Binding Affinity Assay (Radioligand Displacement)

This protocol determines the binding affinity of dexfenfluramine for the serotonin transporter by measuring the displacement of a radiolabeled ligand.

Materials:

-

Biological Material: Rat brain tissue or cells expressing human SERT (e.g., HEK293-hSERT).

-

Test Compound: Dexfenfluramine hydrochloride.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

-

Instrumentation: Scintillation counter, cell harvester.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue or hSERT-expressing cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of dexfenfluramine. For total binding, omit the test compound. For non-specific binding, add a high concentration of the control inhibitor.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of dexfenfluramine (the concentration that inhibits 50% of specific binding) by non-linear regression. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay (Synaptosomal [³H]5-HT Uptake)

This assay measures the ability of dexfenfluramine to inhibit the uptake of radiolabeled serotonin into isolated nerve terminals (synaptosomes).

Materials:

-

Biological Material: Freshly isolated rat brain synaptosomes.[13]

-

Radioligand: [³H]Serotonin (5-HT).

-

Test Compound: this compound.

-

Uptake Buffer: Krebs-Ringer buffer, pH 7.4.

-

Instrumentation: Liquid scintillation counter, filtration apparatus.

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in a sucrose (B13894) solution.[13] Perform differential centrifugation to isolate the synaptosomal fraction.[14][15][16] Resuspend the synaptosome pellet in uptake buffer.

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of dexfenfluramine or vehicle for 10-15 minutes at 37°C.

-

Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [³H]5-HT to each tube.

-

Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Uptake Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value for dexfenfluramine's inhibition of [³H]5-HT uptake.

Serotonin Release Assay (In Vitro Superfusion)

This protocol measures the ability of dexfenfluramine to induce the release of preloaded [³H]5-HT from synaptosomes.

Materials:

-

Biological Material: Freshly isolated rat brain synaptosomes.

-

Radioligand: [³H]Serotonin (5-HT).

-

Test Compound: this compound.

-

Superfusion Buffer: Krebs-Ringer buffer, pH 7.4.

-

Instrumentation: Superfusion system, fraction collector, liquid scintillation counter.

Procedure:

-

Synaptosome Preparation and Loading: Prepare synaptosomes as described above and incubate them with [³H]5-HT to allow for uptake and storage.

-

Superfusion: Place the [³H]5-HT-loaded synaptosomes in a superfusion chamber and continuously perfuse with buffer at a constant rate.

-

Sample Collection: Collect fractions of the superfusate at regular intervals to establish a baseline of spontaneous [³H]5-HT release.

-

Drug Application: Introduce dexfenfluramine into the superfusion buffer at various concentrations.

-

Post-Drug Collection: Continue collecting fractions to measure the drug-induced release of [³H]5-HT.

-

Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of [³H]5-HT released above baseline in response to dexfenfluramine. Determine the EC50 value for the releasing effect.

In Vivo Serotonin Release Measurement (Microdialysis)

This technique measures changes in extracellular serotonin levels in the brain of a living animal in response to dexfenfluramine administration.[17]

Materials:

-

Animal Model: Rat.

-

Surgical Equipment: Stereotaxic apparatus, microdialysis probes.

-

Drug: this compound for systemic or local administration.

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-EC).[18][19]

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., frontal cortex, hypothalamus) of an anesthetized rat.[10]

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: On the day of the experiment, perfuse the microdialysis probe with aCSF at a slow, constant flow rate.

-

Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular serotonin levels.

-

Drug Administration: Administer dexfenfluramine either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).[10]

-

Sample Analysis: Analyze the collected dialysate samples for serotonin content using HPLC-EC.

-

Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline and plot the time course of the drug's effect.

Visualizations

Caption: Dual mechanism of dexfenfluramine at the serotonin transporter.

Caption: Experimental workflow for serotonin reuptake inhibition assay.

References

- 1. Dexfenfluramine. A review of its pharmacological properties and therapeutic potential in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dexfenfluramine. An updated review of its therapeutic use in the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carrier-mediated serotonin release induced by d-fenfluramine: studies with human neuroblastoma cells transfected with a rat serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of effects of d-fenfluramine on brain serotonin metabolism in rats: uptake inhibition versus release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain serotonin neurotoxicity and primary pulmonary hypertension from fenfluramine and dexfenfluramine. A systematic review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An investigation of the serotonergic effects of fenfluramine, dexfenfluramine and dexnorfenfluramine using platelets as neuronal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous brain and blood microdialysis study with a new removable venous probe. Serotonin and 5-hydroxyindolacetic acid changes after D-norfenfluramine or fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous effects of local dexfenfluramine application on extracellular glutamate and serotonin levels in rat frontal cortex: a reverse microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journaljamps.com [journaljamps.com]

- 12. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: Dexfenfluramine Hydrochloride as a Serotonin Releasing Agent

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dexfenfluramine (B1670338) hydrochloride, the (S)-enantiomer of fenfluramine (B1217885), is a potent serotonin (B10506) (5-HT) releasing agent and reuptake inhibitor. Historically, it was widely prescribed as an anorectic for the management of obesity under the trade name Redux®. Its efficacy in promoting weight loss was attributed to its profound effects on the central serotonergic system, which plays a crucial role in appetite regulation and satiety.[1][2] However, dexfenfluramine was withdrawn from the market in 1997 due to significant safety concerns, most notably its association with primary pulmonary hypertension (PPH) and cardiac valvulopathy.[3][4][5] This technical guide provides an in-depth exploration of the role of dexfenfluramine hydrochloride as a serotonin releasing agent, detailing its mechanism of action, pharmacokinetic profile, the experimental protocols used to elucidate its function, and the signaling pathways underlying its therapeutic and adverse effects.

Core Mechanism of Action: A Dual Impact on Serotonin Homeostasis

Dexfenfluramine exerts its primary pharmacological effects by interacting with the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin from the synaptic cleft.[1] Unlike selective serotonin reuptake inhibitors (SSRIs) that merely block the transporter, dexfenfluramine acts as a SERT substrate. This means it is transported into the presynaptic neuron by SERT.

Once inside the neuron, dexfenfluramine disrupts the vesicular storage of serotonin and reverses the direction of SERT function, leading to a massive, non-exocytotic release of serotonin into the synapse.[6] This dual action of reuptake inhibition and release induction results in a significant and sustained elevation of extracellular serotonin levels.[7][8] The primary active metabolite of dexfenfluramine, dexnorfenfluramine, is also a potent serotonin releasing agent and contributes significantly to the overall pharmacological effect.[9][10]

Quantitative Pharmacological Profile

The following tables summarize key quantitative data for dexfenfluramine and its active metabolite, dexnorfenfluramine.

Table 1: Transporter Binding Affinity and Serotonin Release Potency

| Compound | Transporter | IC50 (µM) for [3H]5-HT Uptake Inhibition | EC50 (nM) for [3H]5-HT Release |

| Dexfenfluramine | SERT | 0.5[11] | 50-70[12] |

| Dexnorfenfluramine | SERT | - | - |

Table 2: Comparative Pharmacokinetics of Dexfenfluramine

| Species | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |

| Human (non-obese) | 25.9 mg (oral) | 27.3 ± 6.2 | 3.0 | 14.5 ± 2.6 | 69 ± 11[13] |

| Human (obese) | 25.9 mg (oral) | 20.1 ± 6.7 | 3.5 | 16.5 ± 7.1 | 61 ± 15[13] |

| Baboon | 2 mg/kg (oral) | 12-14 | - | 2-3 | -[14] |

| Rhesus Monkey | 2 mg/kg (oral) | 12-14 | - | 2-3 | -[14] |

| Cynomolgus Monkey | 2 mg/kg (oral) | 12-14 | - | 6 | -[14] |

| Rat | 20 mg/kg (i.p.) | - | - | 3.6 (brain) | -[15] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; i.p.: Intraperitoneal.

Table 3: Risk of Adverse Effects

| Adverse Effect | Exposure | Odds Ratio (95% CI) |

| Primary Pulmonary Hypertension | Any use | 6.3 (3.0 - 13.2)[3][16] |

| > 3 months | 23.1 (6.9 - 77.7)[16] | |

| - | 3.7 (1.9 - 7.2)[17] | |

| Cardiac Valvulopathy (FDA-grade regurgitation) | Any use | 3.82 |

| > 90 days | 2.2 (1.7 - 2.7)[5][18] | |

| Aortic Regurgitation | Any use | 4.15 |

| Any use (Relative Risk) | 2.18[19] |

Experimental Protocols

In Vivo Microdialysis for Measuring Extracellular Serotonin

In vivo microdialysis is a widely used technique to measure endogenous neurotransmitter levels in the brains of freely moving animals.

Objective: To quantify the effect of dexfenfluramine administration on extracellular serotonin concentrations in a specific brain region (e.g., frontal cortex, hypothalamus).

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 20 kDa molecular weight cutoff)

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection (HPLC-EC) or mass spectrometry (LC-MS)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution

-

Anesthetics (e.g., isoflurane)

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min).[7]

-

Basal Level Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period (e.g., 2-3 hours) to establish stable basal serotonin levels.[8]

-

Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or local infusion through the probe).[7][8]

-

Post-treatment Collection: Continue collecting dialysate samples at the same intervals for several hours post-administration.

-

Sample Analysis: Analyze the collected dialysate samples for serotonin and its metabolites using HPLC-EC or LC-MS.

-

Data Analysis: Express the serotonin concentrations as a percentage of the mean basal levels and plot against time.

In Vitro Serotonin Release Assay using Synaptosomes

Objective: To measure dexfenfluramine-induced serotonin release from isolated nerve terminals (synaptosomes).

Materials:

-

Rat brain tissue (e.g., hypothalamus, cortex)

-

Sucrose (B13894) solutions (various concentrations)

-

Krebs-Ringer buffer

-

[3H]-Serotonin

-

This compound solutions (various concentrations)

-

Scintillation counter and vials

-

Homogenizer

-

Centrifuge

Procedure:

-

Synaptosome Preparation: Homogenize fresh brain tissue in ice-cold sucrose solution. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction. Resuspend the pellet in buffer.

-

[3H]5-HT Loading: Incubate the synaptosomes with [3H]-serotonin to allow for uptake into the nerve terminals.

-

Washing: Wash the synaptosomes to remove extracellular [3H]-serotonin.

-

Release Experiment: Resuspend the loaded synaptosomes in buffer and add different concentrations of dexfenfluramine.

-

Sample Collection: At various time points, take aliquots of the suspension and separate the synaptosomes from the supernatant by centrifugation or filtration.

-

Radioactivity Measurement: Measure the amount of [3H]-serotonin released into the supernatant and remaining in the synaptosomes using a scintillation counter.

-

Data Analysis: Calculate the percentage of total [3H]-serotonin released for each dexfenfluramine concentration and time point.

Signaling Pathways Implicated in Dexfenfluramine's Effects

The elevated synaptic serotonin resulting from dexfenfluramine action activates various postsynaptic serotonin receptors. The 5-HT2B and 5-HT2C receptors are particularly implicated in both the therapeutic anorectic effects and the adverse cardiovascular effects.

5-HT2B Receptor Signaling

Activation of 5-HT2B receptors, which are coupled to Gq/11 proteins, has been linked to the development of cardiac valvulopathy.[20][21]

5-HT2C Receptor Signaling

Activation of 5-HT2C receptors, also coupled to Gq/11 proteins, is thought to mediate the anorectic effects of dexfenfluramine by acting on pro-opiomelanocortin (POMC) neurons in the hypothalamus.[22]

Conclusion

This compound is a powerful pharmacological tool for studying the serotonin system due to its potent and specific mechanism of action as a serotonin releasing agent. While its clinical use was terminated due to severe adverse effects, understanding its pharmacology remains crucial for the development of safer serotonergic drugs. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate the complex roles of serotonin in both health and disease. The legacy of dexfenfluramine serves as a critical reminder of the importance of thorough preclinical and clinical evaluation of the on- and off-target effects of centrally acting agents.

References

- 1. Dexfenfluramine. An updated review of its therapeutic use in the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Brain serotonin neurotoxicity and primary pulmonary hypertension from fenfluramine and dexfenfluramine. A systematic review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Effect of fenfluramine-derivative diet pills on cardiac valves: a meta-analysis of observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fenfluramine releases serotonin from human brain nerve endings by a dual mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microdialysis monitoring of variations in extracellular levels of serotonin, GABA and excitatory amino acids in the frontal cortex of awake rats in response to a single peripheral or central administration of dexfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dexfenfluramine enhances striatal dopamine release in conscious rats via a serotoninergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dexfenfluramine and norfenfluramine: comparison of mechanism of action in feeding and brain Fos-ir studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Carrier-mediated serotonin release induced by d-fenfluramine: studies with human neuroblastoma cells transfected with a rat serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The pharmacokinetics of dexfenfluramine in obese and non-obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oral kinetics of dexfenfluramine and dexnorfenfluramine in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Drug-induced pulmonary arterial hypertension: a primer for clinicians and scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aminorex, dexfenfluramine, and primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of fenfluramine-derivative diet pills on cardiac valves: a meta-analysis of observational studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Diet Drug Use Associated With Increased Prevalence of Heart Valve... [medscape.com]

- 20. ahajournals.org [ahajournals.org]

- 21. What are 5-HT2B receptor agonists and how do they work? [synapse.patsnap.com]

- 22. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

Dexfenfluramine Hydrochloride's Affinity for 5-HT Receptor Subtypes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dexfenfluramine (B1670338) hydrochloride's interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor subtypes. The document focuses on binding affinities, functional activities, and the underlying experimental methodologies and signaling pathways. Particular attention is given to the primary metabolite, norfenfluramine (B1679916), which exhibits significant activity at several 5-HT receptors.

Core Data Summary

Dexfenfluramine's pharmacological effects are complex, primarily mediated by its active metabolite, (+)-norfenfluramine. While dexfenfluramine itself demonstrates some affinity for serotonin receptors, norfenfluramine is a more potent agonist, particularly at the 5-HT2 receptor subfamily.[1][2] This section summarizes the quantitative data on the binding affinities (Ki) and functional potencies (EC50) of both dexfenfluramine and norfenfluramine for various 5-HT receptor subtypes.

Binding Affinity of Dexfenfluramine for 5-HT Receptor Subtypes

| Receptor Subtype | Ki (nM) | -log(Ki) | Bioactivity Source |

| 5-HT1A | 831.8 | 6.08 | PDSP[3] |

| 5-HT2A | 2454.7 | 5.61 | PDSP[3] |

| 5-HT2B | 4168.7 | 5.38 | WOMBAT-PK[3] |

| 5-HT2C | 1621.8 | 5.79 | PDSP[3] |

| 5-HT6 | 9120.1 | 5.04 | PDSP[3] |

| 5-HT7 | >10,000 | <5.0 | PDSP[3] |

Binding Affinity of Norfenfluramine for 5-HT Receptor Subtypes

| Receptor Subtype | Ki (nM) | Source |

| 5-HT2A | Moderate Affinity | [1] |

| 5-HT2B | 11.2 ± 4.3 | [4] |

| 5-HT2C | High Affinity | [1] |

Functional Activity of Norfenfluramine at 5-HT Receptor Subtypes

| Receptor Subtype | Functional Assay | EC50 (nM) | Activity | Source |

| 5-HT2A | Arterial Contraction | - | Partial Agonist | [5] |

| 5-HT2B | Inositol Phosphate Accumulation | 23-24 | Full Agonist | [6] |

| 5-HT2C | - | - | Full Agonist | [7] |

Key Experimental Protocols

The determination of binding affinities and functional activities of compounds like dexfenfluramine and norfenfluramine relies on standardized in vitro assays. The following sections detail the principles and methodologies of the key experimental protocols used to generate the data presented above.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[8][9] These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., dexfenfluramine) for a specific receptor subtype.

Principle: Competition binding assays measure the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the inhibition constant (Ki).

Generalized Protocol:

-

Receptor Preparation: Membranes from cells expressing the target 5-HT receptor subtype are prepared.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]mesulergine for 5-HT2C receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[10]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[8]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Workflow for Competitive Radioligand Binding Assay:

References

- 1. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dexfenfluramine [drugcentral.org]

- 4. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The fenfluramine metabolite (+)-norfenfluramine is vasoactive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Deconstructing Antiobesity Compound Action: Requirement of Serotonin 5-HT2B Receptors for Dexfenfluramine Anorectic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Dexfenfluramine Hydrochloride: A Deep Dive into its Central Nervous System Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of dexfenfluramine (B1670338) hydrochloride within the central nervous system (CNS). Dexfenfluramine, the d-enantiomer of fenfluramine, was formerly prescribed as an anorectic agent for the management of obesity. Its primary mechanism of action involves the modulation of the serotonergic system, leading to a reduction in appetite. However, concerns regarding its potential for neurotoxicity and cardiovascular side effects led to its withdrawal from the market. This document consolidates key quantitative data, details experimental protocols used to elucidate its function, and provides visual representations of its molecular interactions and experimental workflows.

Core Pharmacodynamic Profile

Dexfenfluramine exerts its effects on the CNS primarily by increasing the levels of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the synaptic cleft. This is achieved through a dual mechanism: the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synapse, and the stimulation of serotonin release from presynaptic neurons.[1] The elevated synaptic serotonin then acts on various postsynaptic and presynaptic serotonin receptors to mediate its anorectic effects.

The active metabolite of dexfenfluramine, d-norfenfluramine, also contributes significantly to its overall pharmacological activity. Both the parent compound and its metabolite interact with several serotonin receptor subtypes, with notable affinity for the 5-HT2 receptor family.[2]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative parameters that define the interaction of dexfenfluramine and its active metabolite, d-norfenfluramine, with their molecular targets in the CNS.

Table 1: Binding Affinities (Ki) of Dexfenfluramine at Serotonergic Targets

| Target | Ki (nM) |

| Serotonin Transporter (SERT) | 66.1 |

| 5-HT1A Receptor | 832 |

| 5-HT2A Receptor | 2450 |

| 5-HT2C Receptor | 1620 |

Data sourced from Drug Central.

Table 2: Binding Affinities (Ki) of d-Norfenfluramine at 5-HT2 Receptor Subtypes

| Target | Ki (nM) |

| 5-HT2A Receptor | 1516 ± 88 |

| 5-HT2B Receptor | 11.2 ± 4.3 |

| 5-HT2C Receptor | 324 ± 7.1 |

Data are presented as mean ± SEM. Sourced from BenchChem.

Table 3: In Vivo Effects of Dexfenfluramine on Extracellular Serotonin Levels

| Brain Region | Administration Route | Dose | Maximal Increase in Extracellular 5-HT (% of baseline) |

| Frontal Cortex (Rat) | Intraperitoneal | 10 mg/kg | 982% |

| Frontal Cortex (Rat) | Local Infusion (Microdialysis) | 73 nM | 1804% |

Data sourced from PubMed.[3]

Key Signaling Pathways

The anorectic effects of dexfenfluramine are primarily mediated by the increased activation of specific serotonin receptors in brain regions involved in appetite control, such as the hypothalamus. The following diagrams illustrate the key signaling pathways involved.

Dexfenfluramine's primary mechanism of action in the synaptic cleft.

Downstream signaling of the 5-HT2C receptor in appetite regulation.

Experimental Protocols

The pharmacodynamic properties of dexfenfluramine have been characterized through a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of dexfenfluramine and its metabolites for specific neurotransmitter transporters and receptors.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., cortex, hypothalamus) from experimental animals (e.g., rats) or cultured cells expressing the target protein (e.g., SERT, 5-HT2C receptor) is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended to a specific protein concentration.

-

Assay Incubation: The membrane preparation is incubated in a reaction mixture containing a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-mesulergine for 5-HT2C receptors) at a known concentration and varying concentrations of the unlabeled test compound (dexfenfluramine or d-norfenfluramine).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for a typical radioligand binding assay.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters, particularly serotonin, in specific brain regions of freely moving animals following the administration of dexfenfluramine.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., frontal cortex, hypothalamus) of an anesthetized animal (e.g., rat). The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the microdialysis probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: As the aCSF flows through the semi-permeable membrane at the tip of the probe, neurotransmitters and other small molecules from the extracellular fluid diffuse into the perfusate down their concentration gradient. The resulting dialysate is collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: After a stable baseline of neurotransmitter levels is established, dexfenfluramine is administered to the animal (e.g., via intraperitoneal injection or locally through the microdialysis probe).

-

Neurochemical Analysis: The collected dialysate samples are analyzed to quantify the concentration of serotonin and other neurotransmitters. This is typically done using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method, such as electrochemical detection or mass spectrometry.

-

Data Analysis: The neurotransmitter concentrations in the post-drug samples are compared to the baseline levels to determine the effect of dexfenfluramine on extracellular neurotransmitter concentrations. Results are often expressed as a percentage change from baseline.

References

- 1. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating interactions between phentermine, dexfenfluramine, and 5-HT2C agonists, on food intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microdialysis monitoring of variations in extracellular levels of serotonin, GABA and excitatory amino acids in the frontal cortex of awake rats in response to a single peripheral or central administration of dexfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

Dexfenfluramine Hydrochloride: A Historical and Mechanistic Review of a Serotonergic Anorectic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dexfenfluramine (B1670338) hydrochloride, the dextrorotatory enantiomer of fenfluramine (B1217885), was once a widely prescribed anorectic agent for the management of obesity. Its development marked a significant focus on the serotonergic system as a target for appetite suppression. This technical guide provides a comprehensive historical and mechanistic overview of dexfenfluramine, detailing its pharmacological profile, clinical efficacy, the experimental protocols used in its evaluation, and the critical safety concerns that led to its eventual withdrawal from the market. Quantitative data from key clinical trials are summarized, and its mechanism of action, including the signaling pathways responsible for both its therapeutic and adverse effects, is delineated. This document serves as a detailed resource for researchers and professionals in drug development, offering insights into the complex interplay of efficacy and safety in the history of pharmacotherapy for obesity.

Introduction

Obesity remains a global health challenge, driving research into pharmacological interventions aimed at appetite control and weight management. In the 1990s, dexfenfluramine hydrochloride emerged as a promising therapeutic agent, representing a targeted approach to modulating the central serotonergic pathways that regulate food intake.[1][2] As the d-isomer of fenfluramine, dexfenfluramine was developed to offer a more selective pharmacological profile, primarily targeting serotonin (B10506) release and reuptake inhibition.[3] Initially lauded for its efficacy in promoting weight loss, its tenure in the pharmaceutical market was short-lived due to the emergence of severe cardiovascular adverse effects.[1][2] This guide provides a detailed examination of the historical context, mechanism of action, clinical trial data, and the ultimate withdrawal of dexfenfluramine, offering valuable lessons for the ongoing development of anti-obesity therapeutics.

Historical Development and Withdrawal

Dexfenfluramine was approved by the U.S. Food and Drug Administration (FDA) in 1996 for the long-term treatment of obesity.[2][4] However, by 1997, mounting evidence linked its use to serious cardiovascular complications, including valvular heart disease and primary pulmonary hypertension (PPH).[1][5] This led to a voluntary withdrawal of the drug from the market at the request of the FDA in September 1997.[5][6]

Mechanism of Action

Dexfenfluramine's primary mechanism of action is the enhancement of serotonergic neurotransmission in the brain. It achieves this by stimulating the release of serotonin (5-hydroxytryptamine, 5-HT) from presynaptic neurons and inhibiting its reuptake.[3] This leads to an increased concentration of serotonin in the synaptic cleft, which in turn activates postsynaptic serotonin receptors involved in appetite regulation. The anorectic effect of dexfenfluramine is primarily mediated by its active metabolite, dexnorfenfluramine, which is a potent agonist at 5-HT2C receptors in the hypothalamus.[7][8] However, the activation of 5-HT2B receptors, particularly by dexnorfenfluramine, has been implicated in the development of cardiac valvulopathy.[9][10][11][12][13]

Quantitative Data from Clinical Trials

Efficacy in Weight Reduction

Clinical trials consistently demonstrated that dexfenfluramine, in conjunction with a calorie-restricted diet, was significantly more effective than placebo in promoting weight loss.

Table 1: Summary of Weight Loss in Dexfenfluramine Clinical Trials

| Trial / Study | Duration | Dexfenfluramine Dose | Mean Weight Loss (Dexfenfluramine Group) | Mean Weight Loss (Placebo Group) | p-value |

| Finer et al. (1988)[14] | 12 weeks | 15 mg twice daily | 2.9 ± 0.5 kg | -0.7 ± 1.9 kg (gain) | < 0.001 |

| Finer et al. (1988)[14] | 24 weeks | 15 mg twice daily | 7.0 ± 0.8 kg | Not directly compared | 0.05 (vs 12w) |

| ISIS Study (6 months)[15] | 6 months | 15 mg twice daily | Significantly greater than placebo | - | Significant |

| Unnamed Multicenter Study[16] | 90 days | Not specified | Significantly higher than placebo | - | Significant |

| Bosello et al. (1991)[17] | 1 year | Not specified | 10.7 kg | 8.0 kg | Not significant |

Note: Data are presented as mean ± standard deviation where available. Some studies did not report specific mean weight loss values for the placebo group but indicated a statistically significant difference.

Adverse Events

The primary safety concerns that led to the withdrawal of dexfenfluramine were valvular heart disease and primary pulmonary hypertension.

Table 2: Prevalence of Valvular Heart Disease in Dexfenfluramine Users

| Study | Patient Group | Prevalence of Aortic Regurgitation (FDA criteria) | Relative Risk (RR) vs. Untreated | 95% Confidence Interval (CI) |

| Gardin et al. (2000)[18][19] | Dexfenfluramine users (mean duration 6.0 months) | 8.9% | 2.18 | 1.32 - 3.59 |

| Gardin et al. (2000)[18][19] | Phentermine/Fenfluramine users | 13.7% | 3.34 | 2.09 - 5.35 |

| Gardin et al. (2000)[18][19] | Untreated controls | 4.1% | - | - |

| Wee et al. (1998)[20] | Fenfluramine/Dexfenfluramine users | 4.3% (new or worsening valvulopathy) | Not calculated | 0.6% - 14.8% |

Table 3: Risk of Primary Pulmonary Hypertension (PPH) with Anorectic Drug Use

| Study | Exposure | Odds Ratio (OR) | 95% Confidence Interval (CI) |

| Abenhaim et al. (1996)[21] | Any anorectic drug use | 6.3 | 3.0 - 13.2 |

| Abenhaim et al. (1996)[21] | Anorectic drug use in the preceding year | 10.1 | 3.4 - 29.9 |

| Abenhaim et al. (1996)[21] | Anorectic drug use for > 3 months | 23.1 | 6.9 - 77.7 |

| Suissa et al. (1997)[22] (Dexfenfluramine) | Any exposure | 3.7 | 1.9 - 7.2 |

Commonly reported transient side effects in clinical trials included fatigue, diarrhea, dry mouth, polyuria, and drowsiness.[15]

Experimental Protocols

Serotonin Transporter (SERT) Binding and Uptake Assays

Objective: To determine the affinity of dexfenfluramine for the serotonin transporter and its ability to inhibit serotonin reuptake.

Methodology:

-

Receptor Source: Synaptosomes prepared from rat brain tissue (e.g., striatum or hippocampus).[23]

-

Radioligand Binding Assay:

-

Radioligand: [³H]-citalopram or another high-affinity SERT ligand.

-

Procedure: Brain synaptosomes are incubated with the radioligand and varying concentrations of dexfenfluramine. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled SERT inhibitor. The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting. The IC50 (concentration inhibiting 50% of specific binding) is determined, and the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.[24][25]

-

-

[³H]-5-HT Uptake Assay:

-

Procedure: Synaptosomes are incubated with [³H]-5-HT in the presence of varying concentrations of dexfenfluramine. The uptake is terminated by rapid filtration or centrifugation. The amount of [³H]-5-HT taken up by the synaptosomes is measured. The IC50 for uptake inhibition is then determined.[23]

-

5-HT Receptor Binding Assays (5-HT2A, 5-HT2B, 5-HT2C)

Objective: To determine the binding affinity of dexfenfluramine and its metabolite, dexnorfenfluramine, for various serotonin receptor subtypes.

Methodology:

-

Receptor Source: Membranes from cell lines (e.g., HEK293) stably expressing the recombinant human 5-HT2A, 5-HT2B, or 5-HT2C receptors.[24]

-

Radioligand: A specific radiolabeled antagonist for each receptor subtype (e.g., [³H]-ketanserin for 5-HT2A, [³H]-mesulergine for 5-HT2C).[24]

-

Procedure: Similar to the SERT binding assay, cell membranes are incubated with the radioligand and a range of concentrations of the test compound. Specific binding is determined, and IC50 and Ki values are calculated.[24][25]

In Vivo Microdialysis

Objective: To measure the effect of dexfenfluramine on extracellular serotonin levels in the brain of living animals.

Methodology:

-

Animal Model: Typically rats or mice.

-

Procedure: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., hypothalamus). Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected at regular intervals. After establishing a baseline, dexfenfluramine is administered, and changes in the concentration of serotonin in the dialysate are measured using high-performance liquid chromatography (HPLC) with electrochemical detection.[23]

Conclusion

The history of this compound serves as a critical case study in the development of anorectic drugs. While its mechanism of action through the enhancement of central serotonergic activity proved effective for weight reduction, the unforeseen and severe cardiovascular toxicities highlighted the importance of thorough preclinical and post-marketing safety evaluations. The elucidation of the roles of the 5-HT2C receptor in mediating efficacy and the 5-HT2B receptor in contributing to cardiac valvulopathy has significantly advanced our understanding of serotonin receptor pharmacology. For researchers and drug development professionals, the story of dexfenfluramine underscores the necessity of a comprehensive understanding of a drug's receptor interaction profile and the potential for off-target effects, particularly for therapeutics intended for long-term use in non-life-threatening conditions. These lessons continue to inform the development of safer and more effective treatments for obesity.

References

- 1. Rise and fall of anti-obesity drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. #2-2. History of anti-obesity drugs II | D&PS [idnps.com]

- 4. An investigation of the serotonergic effects of fenfluramine, dexfenfluramine and dexnorfenfluramine using platelets as neuronal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. Federal Register :: Indevus Pharmaceuticals, Inc.; Withdrawal of Approval of a New Drug Application [federalregister.gov]

- 7. Investigating interactions between phentermine, dexfenfluramine, and 5-HT2C agonists, on food intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. VU0530244 - Wikipedia [en.wikipedia.org]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. Effect of 6 months therapy with dexfenfluramine in obese patients: studies in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [International study of the effect of dexfenfluramine in obesity (ISIS): 6 months' results] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of dexfenfluramine in obese patients: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dexfenfluramine in the treatment of severe obesity: a placebo-controlled investigation of the effects on weight loss, cardiovascular risk factors, food intake and eating behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Valvular abnormalities and cardiovascular status following exposure to dexfenfluramine or phentermine/fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Diet Drug Use Associated With Increased Prevalence of Heart Valve... [medscape.com]

- 20. Risk for valvular heart disease among users of fenfluramine and dexfenfluramine who underwent echocardiography before use of medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Appetite-suppressant drugs and the risk of primary pulmonary hypertension. International Primary Pulmonary Hypertension Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aminorex, dexfenfluramine, and primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ahajournals.org [ahajournals.org]

- 24. benchchem.com [benchchem.com]

- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Functional Divergence of Dexfenfluramine and Amphetamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional relationship between dexfenfluramine (B1670338) hydrochloride and amphetamine. While both compounds share a core phenylethylamine scaffold, minor structural modifications dramatically alter their pharmacological profiles, shifting the mechanism of action from a classic catecholaminergic stimulant to a selective serotonergic agent. This document outlines their structural distinctions, comparative mechanisms of action, and the experimental protocols used to elucidate these differences.

Structural Analysis: A Tale of Two Phenylethylamines

Dexfenfluramine and amphetamine are both derivatives of phenylethylamine, a foundational structure for many psychoactive compounds. Their structural similarity is the basis for their classification as substituted amphetamines. However, key differences in their molecular structure dictate their distinct interactions with monoamine transporters.

Core Structural Similarity: Both molecules possess a phenyl ring attached to an ethyl group with an amino group at the alpha position. This core structure is responsible for their ability to interact with monoamine transporters.

Key Structural Differences:

-

Dexfenfluramine: Features a trifluoromethyl (-CF3) group at the meta-position of the phenyl ring and an ethyl group attached to the terminal amine (N-ethyl).

-

Amphetamine: Is an unsubstituted phenylethylamine at the phenyl ring and has a primary amine.

These substitutions are critical in determining the pharmacological specificity of each compound.

Dexfenfluramine Hydrochloride and Presynaptic Serotonin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexfenfluramine (B1670338) hydrochloride, the dextrorotatory enantiomer of fenfluramine (B1217885), is a potent serotonergic agent historically used as an anorectic for the treatment of obesity.[1][2] Its primary mechanism of action involves a profound impact on presynaptic serotonin (B10506) (5-HT) neurons, leading to a significant increase in extracellular 5-HT levels.[3][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms underlying dexfenfluramine's effects on presynaptic 5-HT release, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved pathways and workflows. Understanding these mechanisms is crucial for assessing its therapeutic potential and associated risks, such as serotonergic neurotoxicity and cardiovascular side effects.[6][7][8]

Core Mechanism of Action

Dexfenfluramine exerts its effects on presynaptic serotonin release through a dual mechanism: inhibition of the serotonin transporter (SERT) and promotion of non-exocytotic 5-HT release.[3][9] It acts as a substrate for SERT, leading to a reversal of the transporter's function.[10][11]

Key Actions of Dexfenfluramine:

-

SERT Substrate Activity: Dexfenfluramine is transported into the presynaptic neuron by SERT. This inward transport of dexfenfluramine facilitates the outward transport, or efflux, of 5-HT from the cytoplasm into the synaptic cleft.[10][12]

-

Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, dexfenfluramine can interact with VMAT2, the transporter responsible for packaging serotonin into synaptic vesicles. By disrupting the vesicular storage of 5-HT, dexfenfluramine increases the cytoplasmic concentration of 5-HT, thereby making more of the neurotransmitter available for reverse transport by SERT.[9][12]

-

Serotonin Reuptake Inhibition: By binding to SERT, dexfenfluramine also blocks the reuptake of serotonin from the synaptic cleft, further increasing its extracellular concentration and duration of action.[2][3]

This multifaceted mechanism results in a robust and sustained elevation of synaptic serotonin levels, which is responsible for its appetite-suppressing effects.[4] However, this same mechanism is also implicated in its potential for neurotoxicity.[6][10]

Quantitative Data on Serotonin Release

The following tables summarize quantitative data from in vivo microdialysis studies, illustrating the dose-dependent effects of dexfenfluramine on extracellular serotonin levels in different brain regions of rats.

Table 1: Effect of Intraperitoneal (i.p.) Dexfenfluramine Administration on Extracellular 5-HT in Rat Frontal Cortex

| Dexfenfluramine Dose (mg/kg) | Maximal Increase in Extracellular 5-HT (% over baseline) | Reference |

| 0.5 | Not specified, dose-dependent increase observed | [13] |

| 1.3 | Not specified, dose-dependent increase observed | [13] |

| 5 | Not specified, dose-dependent increase observed | [13] |

| 10 | 982% | [13] |

Table 2: Effect of Local Dexfenfluramine Perfusion (Reverse Microdialysis) on Extracellular 5-HT in Rat Frontal Cortex

| Dexfenfluramine Concentration (mM) | Maximal Increase in Extracellular 5-HT (% of basal values) | Reference |

| 2.4 | Dose-dependent increase observed | [14] |

| 12 | Dose-dependent increase observed | [14] |

| 24 | Dose-dependent increase observed | [14] |

| 73 nM (local infusion) | 1804% | [13] |

Table 3: Effect of Intraperitoneal (i.p.) Dexfenfluramine Administration on Extracellular 5-HT and Dopamine (B1211576) in Rat Striatum

| Dexfenfluramine Dose (mg/kg) | Increase in Extracellular 5-HT | Increase in Extracellular Dopamine | Reference |

| 0.5 | Significant increase | No significant effect | [15] |

| 1.0 | Significant increase | No significant effect | [15] |

| 2.5 | Significant increase | Significant increase | [15] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections describe key experimental protocols used to investigate the effects of dexfenfluramine on serotonin release.

In Vivo Microdialysis in Freely Moving Rats

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of conscious animals.[13][16]

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, nucleus accumbens, or striatum).[13][14][17] The animals are allowed to recover for a set period.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µl/min).[13]

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 or 30 minutes) to establish baseline neurotransmitter levels.[15][18]

-

Drug Administration: Dexfenfluramine is administered either systemically (e.g., intraperitoneally) or locally through the dialysis probe (reverse dialysis).[13][14]

-

Sample Analysis: The collected dialysate samples are analyzed to quantify serotonin and other neurotransmitters using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[13][17]

Synaptosome Preparation for In Vitro Release Assays

Synaptosomes are isolated presynaptic terminals that retain the machinery for neurotransmitter uptake, storage, and release, making them a valuable in vitro model.[19][20][21]

Protocol:

-

Tissue Homogenization: Brain tissue from the region of interest is rapidly dissected and homogenized in ice-cold 0.32 M sucrose (B13894) solution.[22]

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate different subcellular fractions.

-

Sucrose Density Gradient Centrifugation: For further purification, the crude synaptosomal pellet is resuspended and layered onto a discontinuous sucrose gradient (e.g., layers of 1.2 M and 0.8 M sucrose) and centrifuged at high speed (e.g., 230,000 g for 15 minutes).[22]

-

Collection: The synaptosomes are collected from the interface between the sucrose layers.[22]

-

[³H]5-HT Loading and Release Assay: The purified synaptosomes are incubated with radiolabeled serotonin ([³H]5-HT) to allow for its uptake. After washing to remove excess [³H]5-HT, the synaptosomes are stimulated with dexfenfluramine, and the amount of released [³H]5-HT is measured by scintillation counting.[23][24]

Rotating Disk Electrode Voltammetry (RDEV)

RDEV is an electrochemical technique used to measure the kinetics of neurotransmitter transporters like SERT in real-time.[25][26]

Protocol:

-

Synaptosome Preparation: Synaptosomes are prepared as described in section 3.2.

-

Electrode Setup: A glassy carbon rotating disk electrode is placed in a chamber containing the synaptosome suspension.[25][26]

-

Serotonin Introduction: A known concentration of serotonin is introduced into the chamber.

-

Measurement: The electrode is rotated at a constant speed, and a potential is applied to oxidize serotonin. The resulting current is proportional to the concentration of serotonin at the electrode surface.

-

Data Analysis: The rate of serotonin clearance from the solution by the synaptosomes is measured, allowing for the determination of SERT kinetic parameters such as Kₘ and Vₘₐₓ.[25][26]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental procedures discussed in this guide.

Caption: Mechanism of Dexfenfluramine-induced Serotonin Release.

Caption: In Vivo Microdialysis Experimental Workflow.

Caption: Synaptosome Preparation Workflow.

Conclusion and Future Directions

Dexfenfluramine hydrochloride potently increases presynaptic serotonin release through a complex interplay with SERT and VMAT2. While this mechanism underlies its efficacy as an appetite suppressant, it also raises significant safety concerns, including the potential for serotonin syndrome when co-administered with other serotonergic drugs, and long-term neurotoxicity.[1][6] The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the nuanced effects of dexfenfluramine and other serotonin-releasing agents. Future studies should continue to investigate the precise molecular interactions and downstream signaling cascades to better understand the therapeutic window and potential risks associated with modulating presynaptic serotonin release. This knowledge is critical for the development of safer and more effective treatments for obesity and other neurological disorders.

References

- 1. A close look at fenfluramine and dexfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Dexfenfluramine | C12H16F3N | CID 66265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dexfenfluramine. An updated review of its therapeutic use in the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dexfenfluramine. A review of its pharmacological properties and therapeutic potential in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain serotonin neurotoxicity and primary pulmonary hypertension from fenfluramine and dexfenfluramine. A systematic review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adverse neuropsychiatric events associated with dexfenfluramine and fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dexfenfluramine and serotonin neurotoxicity: further preclinical evidence that clinical caution is indicated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]

- 10. Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Microdialysis monitoring of variations in extracellular levels of serotonin, GABA and excitatory amino acids in the frontal cortex of awake rats in response to a single peripheral or central administration of dexfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous effects of local dexfenfluramine application on extracellular glutamate and serotonin levels in rat frontal cortex: a reverse microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dexfenfluramine enhances striatal dopamine release in conscious rats via a serotoninergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of phentermine and fenfluramine on extracellular dopamine and serotonin in rat nucleus accumbens: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of fenfluramine and phentermine (fen-phen) on dopamine and serotonin release in rat striatum: in vivo microdialysis study in conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Serotonin transporters, serotonin release, and the mechanism of fenfluramine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Fenfluramine releases serotonin from human brain nerve endings by a dual mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Rotating disk electrode voltammetric measurements of serotonin transporter kinetics in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Rotating Disk Electrode Voltammetric Measurements of Serotonin Transporter Kinetics in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the stereochemistry of Dexfenfluramine hydrochloride

An In-depth Technical Guide to the Stereochemistry of Dexfenfluramine (B1670338) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexfenfluramine hydrochloride is the hydrochloride salt of dexfenfluramine, the (S)-enantiomer of the racemic compound fenfluramine (B1217885).[1][2] Fenfluramine itself is a phenethylamine (B48288) derivative structurally similar to amphetamine, but it uniquely lacks psychomotor stimulant effects.[3] Dexfenfluramine was developed as a single-enantiomer drug, or "chiral switch," from the racemic fenfluramine with the aim of providing a more selective pharmacological profile for the treatment of obesity.[4]

The therapeutic activity of fenfluramine resides almost exclusively in the (S)-enantiomer, dexfenfluramine.[2][5] This enantiomer acts as a potent serotonin (B10506) (5-hydroxytryptamine, 5-HT) releasing agent and reuptake inhibitor, which increases serotonin levels in the synaptic cleft.[1][6] This enhanced serotonergic transmission in the hypothalamus is believed to suppress appetite, particularly for carbohydrates.[1] Unlike the racemic mixture, dexfenfluramine is noted for its lack of catecholamine agonist activity.[2][5]

This guide provides a detailed examination of the stereochemical aspects of this compound, including its synthesis, chiral resolution, analytical determination of enantiomeric purity, and the stereospecific nature of its pharmacological activity. This document is intended for professionals in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.

Chemical Structure and Stereoisomers

Fenfluramine possesses a single stereocenter at the α-carbon of the ethylamine (B1201723) side chain. This results in the existence of two enantiomers: (S)-(+)-fenfluramine (dexfenfluramine) and (R)-(-)-fenfluramine (levofenfluramine).[7]

-

Dexfenfluramine: (S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. This is the dextrorotatory enantiomer and contains the desired anorectic therapeutic activity.[1][7]

-

Levofenfluramine: (R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. This is the levorotatory enantiomer.

The distinct three-dimensional arrangement of these enantiomers leads to different interactions with chiral biological macromolecules, such as receptors and enzymes, resulting in their varied pharmacological profiles.

References

- 1. Dexfenfluramine | C12H16F3N | CID 66265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dexfenfluramine [drugcentral.org]

- 3. Dexfenfluramine - Wikipedia [en.wikipedia.org]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Dexfenfluramine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 6. Dexfenfluramine. A review of its pharmacological properties and therapeutic potential in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]

The Metabolic Conversion of Dexfenfluramine to Dexnorfenfluramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexfenfluramine (B1670338), the dextrorotatory isomer of fenfluramine (B1217885), is an anorectic agent that exerts its effects through serotonergic pathways. A critical aspect of its pharmacology is its metabolic conversion to an active metabolite, dexnorfenfluramine. This technical guide provides an in-depth overview of the metabolic pathway responsible for this transformation, focusing on the enzymatic processes, quantitative kinetics, and the experimental methodologies used for its characterization. The primary metabolic route is N-de-ethylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver. Understanding this metabolic pathway is crucial for comprehending the drug's overall pharmacokinetic and pharmacodynamic profile, as well as for assessing potential drug-drug interactions and inter-individual variability in patient response.

The Metabolic Pathway: N-De-ethylation

The principal metabolic transformation of dexfenfluramine is its conversion to dexnorfenfluramine through an N-de-ethylation reaction.[1] This process involves the removal of an ethyl group from the amine moiety of the dexfenfluramine molecule. Dexnorfenfluramine is not an inactive byproduct; it is an active metabolite that also contributes to the overall serotonergic effects.[2][3] The rate and extent of this conversion can vary between species. For instance, in rats, the dealkylation is rapid, leading to higher levels of dexnorfenfluramine compared to the parent drug shortly after administration.[2] In contrast, this process is slower in humans, resulting in higher circulating concentrations of dexfenfluramine relative to its metabolite for a significant period after dosing.[2]

The primary site of this metabolic activity is the liver, where a superfamily of enzymes known as cytochrome P450s are responsible for catalyzing the reaction.[4] Specifically, in vitro studies utilizing human liver microsomes and recombinant human P450 enzymes have identified CYP2D6 and CYP1A2 as the major enzymes involved in the N-dealkylation of dexfenfluramine.[5][6] CYP2D6 exhibits high affinity for dexfenfluramine, while CYP1A2 acts as a lower affinity enzyme.[5][6] Studies on the racemic mixture, fenfluramine, also suggest the involvement of CYP2B6 and CYP2C19 in its metabolism.[7][8]

Quantitative Data

The enzymatic conversion of dexfenfluramine to dexnorfenfluramine has been characterized quantitatively, providing insights into the kinetics of the metabolizing enzymes.

Table 1: Enzyme Kinetics of Dexfenfluramine N-de-ethylation

| Enzyme | Km (μM) | Vmax (nmol/min/nmol P450) | Source |

| Recombinant Human CYP2D6 | 1.6 | 0.18 | [5][6] |

| Recombinant Human CYP1A2 | 301 | 1.12 | [5] |

| Human Liver Microsomes (High Affinity) | 3 | Not Specified | [5] |

| Human Liver Microsomes (Low Affinity) | 569 | Not Specified | [5] |

Table 2: Pharmacokinetic Parameters of Dexfenfluramine and Dexnorfenfluramine in Non-Human Primates (Oral 2 mg/kg Dexfenfluramine HCl)

| Species | Compound | Cmax (ng/ml) | t1/2 (h) | AUC (ng.h/ml) | Metabolite-to-Parent AUC Ratio | Source |

| Baboon | Dexfenfluramine | 12-14 | 2-3 | Not Specified | 14-37 | [1] |

| Dexnorfenfluramine | 52-97 | ~11 | Not Specified | [1] | ||

| Rhesus Monkey | Dexfenfluramine | 12-14 | 2-3 | Not Specified | 14-37 | [1] |

| Dexnorfenfluramine | 52-97 | ~11 | Not Specified | [1] | ||

| Cynomolgus Monkey | Dexfenfluramine | 12-14 | 6 | Not Specified | 14-37 | [1] |

| Dexnorfenfluramine | 52-97 | 22 | Not Specified | [1] |

Experimental Protocols

The elucidation of the metabolic pathway of dexfenfluramine has been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the major metabolites of dexfenfluramine and the enzymes responsible for their formation in the human liver.

Methodology:

-

Preparation of Microsomes: Human liver microsomes are prepared from donor livers by differential centrifugation.

-

Incubation: Dexfenfluramine is incubated with human liver microsomes in the presence of an NADPH-generating system (which is essential for CYP450 activity) at 37°C.

-